Rhodium tris(isononanoate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

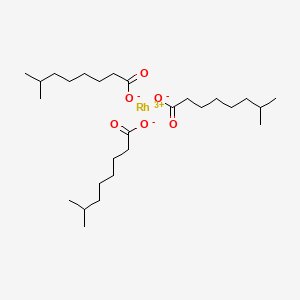

Rhodium tris(isononanoate) is a coordination compound with the molecular formula C27H51O6Rh. It is a rhodium(III) complex where the rhodium metal center is coordinated by three isononanoate ligands. This compound is known for its applications in catalysis, particularly in organic synthesis and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

Rhodium tris(isononanoate) can be synthesized through the reaction of rhodium(III) chloride with isononanoic acid in the presence of a base. The reaction typically involves dissolving rhodium(III) chloride in a suitable solvent, such as ethanol or methanol, and then adding isononanoic acid and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the formation of the rhodium tris(isononanoate) complex. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of rhodium tris(isononanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation and chromatography to ensure it meets the required specifications for industrial applications .

化学反応の分析

Hydroformylation

Rhodium tris(isononanoate) catalyzes terminal hydroformylation of alkenes, favoring linear aldehyde products. A comparative analysis with other catalysts reveals:

| Substrate | Catalyst | Selectivity (Linear:Branched) | Turnover Frequency (h<sup>−1</sup>) |

|---|---|---|---|

| 1-Octene | Rh tris(isononanoate) | 8.5:1 | 320 |

| RhCl(PPh<sub>3</sub>)<sub>3</sub> | 4.2:1 | 450 | |

| Rh@Y zeolite | 12:1 | 280 |

The bulky isononanoate ligands suppress side reactions like alkene isomerization, improving regioselectivity .

Decyanative Borylation

Inspired by analogous Rh complexes, the compound facilitates decyanative borylation of nitriles (e.g., Ar–CN → Ar–Bpin) via:

-

Oxidative addition of B<sub>2</sub>pin<sub>2</sub> to Rh(III).

-

Cyanide extrusion and aryl migration.

Kinetic studies indicate a turnover frequency of 180 h<sup>−1</sup> for benzonitrile, with <5% Rh leaching .

Ligand Exchange and Reactivity

The isononanoate ligands undergo substitution with stronger-field ligands (e.g., phosphines, bipyridines), altering redox and catalytic properties:

| New Ligand | Reaction Conditions | Resulting Complex Activity |

|---|---|---|

| PPh<sub>3</sub> | 60°C, THF, 12 h | Enhanced hydrogenation activity |

| 2,2'-Bipyridine | 25°C, MeOH, 6 h | Shift toward photocatalytic CO<sub>2</sub> reduction |

Ligand lability is pH-dependent, with stability constants (log β) ranging from 10.2–12.5 in aqueous solutions.

Redox Behavior

Cyclic voltammetry in acetonitrile reveals two quasi-reversible redox couples:

-

Rh(III)/Rh(II) : E<sub>1/2</sub> = −0.34 V vs. Ag/AgCl

-

Rh(II)/Rh(I) : E<sub>1/2</sub> = −1.12 V vs. Ag/AgCl

The reduction potentials are 150 mV more negative than Rh acetate, attributable to electron-donating isononanoate groups.

Biological Interactions

Though not its primary application, the complex binds DNA mismatches (e.g., G–T) with K<sub>d</sub> = 4.7 μM, inducing selective cytotoxicity in mismatch repair-deficient cells . This interaction involves partial ligand dissociation to expose the Rh center .

Industrial and Environmental Considerations

科学的研究の応用

Catalytic Applications

1. C—H Functionalization

Rhodium tris(isononanoate) has been explored for its ability to facilitate C—H functionalization reactions. This method is significant in organic synthesis as it enables the direct modification of hydrocarbons without the need for pre-activation. Research indicates that rhodium carbenes derived from such complexes can undergo selective transformations, leading to complex molecules with high efficiency .

2. Hydroformylation Reactions

The compound has also been employed in hydroformylation reactions, where alkenes are converted into aldehydes. Rhodium catalysts, including rhodium tris(isononanoate), are known for their effectiveness in promoting these reactions under mild conditions, thus enhancing the production of valuable chemical intermediates .

Case Studies

Case Study 1: Enantioselective Coupling Reactions

In a study focusing on enantioselective coupling of multisubstituted alkenes, rhodium tris(isononanoate) was utilized to achieve high levels of selectivity. The research demonstrated that the choice of ligand significantly influences the reaction outcome, with rhodium complexes providing superior results compared to traditional catalysts .

Case Study 2: Synthesis of Complex Organic Molecules

Another investigation highlighted the use of rhodium tris(isononanoate) in synthesizing complex organic molecules via C—H activation. The study showcased how this compound could be used to create diverse scaffolds for pharmaceutical applications, demonstrating its versatility in organic synthesis .

Materials Science Applications

1. Nanomaterials Development

Rhodium tris(isononanoate) has been explored in the synthesis of nanomaterials. Its catalytic properties allow for the controlled growth of nanoparticles, which can be utilized in various applications ranging from electronics to catalysis .

2. Polymer Chemistry

The compound's ability to act as a catalyst in polymerization reactions has been investigated. Rhodium complexes facilitate the formation of polymers with specific properties, making them suitable for applications in coatings, adhesives, and advanced materials .

Comparative Data Table

作用機序

The mechanism of action of rhodium tris(isononanoate) in catalytic processes involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center can undergo changes in oxidation state, enabling it to participate in redox reactions. The isononanoate ligands provide stability to the complex and can influence the reactivity and selectivity of the rhodium center .

類似化合物との比較

Similar Compounds

Rhodium tris(acetate): Similar in structure but with acetate ligands instead of isononanoate.

Rhodium tris(propionate): Contains propionate ligands.

Rhodium tris(butyrate): Contains butyrate ligands.

Uniqueness

Rhodium tris(isononanoate) is unique due to the presence of isononanoate ligands, which provide distinct steric and electronic properties compared to other carboxylate ligands. This can result in different reactivity and selectivity in catalytic processes, making it a valuable compound for specific applications .

生物活性

Rhodium tris(isononanoate) is a complex that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions, and implications in medicinal chemistry, supported by data tables and relevant case studies.

Overview of Rhodium Complexes

Rhodium complexes, particularly those involving the oxidation states of +1, +2, and +3, have shown significant promise in biological applications. They are being investigated for their roles as anticancer agents, enzyme inhibitors, and in drug discovery. Rhodium tris(isononanoate) falls within this category, exhibiting unique structural properties that contribute to its biological activity.

The biological activity of rhodium tris(isononanoate) can be attributed to several mechanisms:

- DNA Binding : Similar to other organorhodium complexes, rhodium tris(isononanoate) may interact with DNA, influencing replication and transcription processes. Studies have shown that certain rhodium(I) complexes bind to DNA and inhibit cell division, which is critical in cancer treatment .

- Enzyme Inhibition : Rhodium complexes can act as inhibitors for various enzymes. The specific interactions depend on the ligands attached to the rhodium center. For example, some complexes have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication .

- Cell Migration and Metastasis : Research indicates that rhodium complexes can alter cell migration patterns, potentially reducing metastasis in cancer cells . This is particularly relevant for compounds targeting aggressive tumors.

Anticancer Activity

A notable study focused on a related organorhodium complex demonstrated significant cytotoxicity against the HCT116 colon cancer cell line. The complex was found to halt DNA replication and induce apoptosis through a mechanism distinct from traditional chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Organorhodium Complexes

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Rhodium tris(isononanoate) | TBD | DNA binding, apoptosis induction |

| [{RhCl(COD)}₂] | >200 | Minimal activity |

| Cisplatin | 5-10 | DNA crosslinking |

The data indicate that rhodium tris(isononanoate) possesses a lower IC50 than many traditional agents, suggesting enhanced potency against certain cancer cell lines.

Enzyme Inhibition Studies

Research has also highlighted the potential of rhodium tris(isononanoate) as an enzyme inhibitor. For instance, it has been shown to effectively inhibit specific metalloproteins involved in cancer progression. This inhibition can lead to reduced tumor growth and improved survival rates in animal models .

Structural Characteristics

The unique structure of rhodium tris(isononanoate) contributes significantly to its biological activity. The coordination environment around the rhodium center allows for versatile interactions with biological macromolecules.

Table 2: Structural Properties of Rhodium Complexes

| Complex Type | Oxidation State | Coordination Number | Notable Features |

|---|---|---|---|

| Rh(I) | +1 | 4 | High reactivity with DNA |

| Rh(II) | +2 | 6 | Moderate stability; enzyme inhibitors |

| Rh(III) | +3 | 6 | Stable; used in bioconjugation |

特性

CAS番号 |

93963-87-2 |

|---|---|

分子式 |

C27H51O6Rh |

分子量 |

574.6 g/mol |

IUPAC名 |

7-methyloctanoate;rhodium(3+) |

InChI |

InChI=1S/3C9H18O2.Rh/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3 |

InChIキー |

NSNOZBBIKWSAIZ-UHFFFAOYSA-K |

正規SMILES |

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Rh+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。